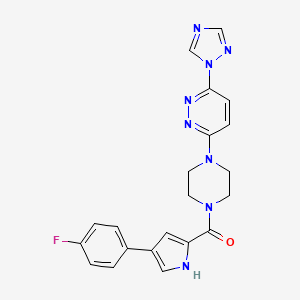

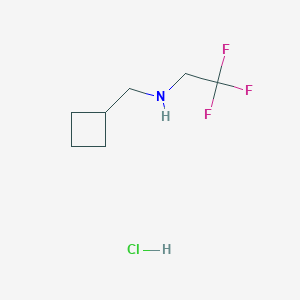

![molecular formula C14H16N2O2S B2804570 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide CAS No. 457941-68-3](/img/structure/B2804570.png)

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide” is a complex organic molecule. It contains a propanamide group (a derivative of propionic acid where the hydroxyl group is replaced by an amide), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and a 1,3-thiazol ring (a heterocyclic compound containing sulfur and nitrogen). The exact properties and applications of this compound would depend on its specific structure and the context in which it is used .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the attachment of the propanamide group. The exact synthetic route would depend on the available starting materials and the desired conditions for the reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its reactivity. The presence of the thiazole ring, the methoxyphenyl group, and the propanamide group could all influence its behavior in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Scientific Research Applications

- N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide has demonstrated antibacterial activity. Researchers have explored its potential as an antimicrobial agent against specific bacterial strains. Further investigations into its mechanism of action and efficacy are warranted .

Antibacterial Agents

Mechanism of Action

Target of Action

The primary target of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increased concentration of acetylcholine at the synapse, leading to prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway . Acetylcholine is a key neurotransmitter in this pathway, playing a crucial role in transmitting signals across synapses in the nervous system. By inhibiting AChE, N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide prolongs the action of acetylcholine, enhancing cholinergic transmission .

Pharmacokinetics

In silico predictions suggest that it has satisfactoryADME properties . ADME refers to the absorption, distribution, metabolism, and excretion of a compound, all of which influence its bioavailability and therapeutic effects.

Result of Action

The inhibition of AChE by N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide leads to an increase in acetylcholine levels at the synapse. This results in enhanced cholinergic transmission, which can have various effects depending on the specific location within the nervous system .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-4-12(17)15-14-16-13(9(2)19-14)10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWITERRQZDPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

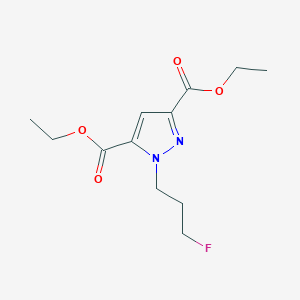

![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2804491.png)

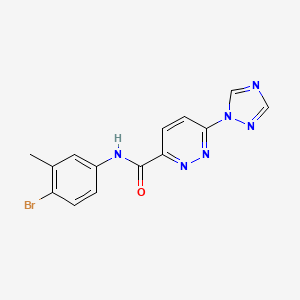

![1-methyl-9-(3-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2804492.png)

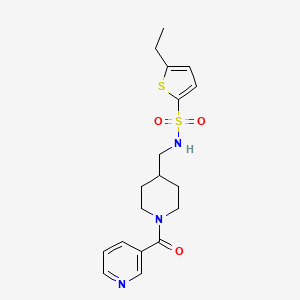

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide](/img/structure/B2804494.png)

![4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2804495.png)

![N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2804498.png)

![N-(3,4-Dichlorophenyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2804502.png)

![N-[1-[5-(Propan-2-yloxymethyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2804506.png)

![3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2804510.png)